molecular formula C8H20N2 B087191 N,N-Diisopropylethylenediamine CAS No. 121-05-1

N,N-Diisopropylethylenediamine

Cat. No.: B087191
CAS No.: 121-05-1
M. Wt: 144.26 g/mol
InChI Key: CURJNMSGPBXOGK-UHFFFAOYSA-N
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Description

N,N-Diisopropylethylenediamine (CAS: 121-05-1) is a branched aliphatic diamine with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol. It is characterized by two isopropyl groups attached to the nitrogen atoms of an ethylenediamine backbone. This compound is a colorless to yellow liquid with a boiling point of 170°C, a density of 0.828 g/mL, and a refractive index of 1.442 .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Aminoethyldiisopropylamine are not fully understood due to limited research. It is known that this compound can interact with various enzymes and proteins. For instance, it has been used as a reactant in the preparation of 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones for antitumor activity .

Cellular Effects

It has been used in the development of a multifunctional micellar nanodrug for hepatocellular carcinoma treatment . The nanodrug exhibited easy cellular uptake and enhanced tumor accumulation .

Molecular Mechanism

The exact molecular mechanism of 2-Aminoethyldiisopropylamine is not well-known. It is known to interact with other molecules at the molecular level. For instance, it has been used in the synthesis of 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones, which have antitumor activity .

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 169-171 °C and a melting point of 52°C (estimate) .

Metabolic Pathways

It is known that this compound can interact with various enzymes and proteins, suggesting that it may be involved in certain metabolic pathways .

Transport and Distribution

It is known that this compound is fully miscible in water , suggesting that it may be able to diffuse through aqueous environments within the body.

Biological Activity

N,N-Diisopropylethylenediamine (DIPEA) is a versatile organic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its properties, applications, and relevant research findings.

  • Molecular Formula: C8H20N2
  • Molecular Weight: 144.26 g/mol
  • CAS Number: 4013-94-9
  • Solubility: Fully miscible in water
  • Boiling Point: 169°C to 171°C
  • Flash Point: 51°C

Biological Applications

1. Antimicrobial Activity
DIPEA has been identified as an effective antimicrobial agent. Its mechanism involves disrupting bacterial cell membranes, which leads to cell lysis. Research indicates that DIPEA exhibits activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

2. Ligand for Catalysis
In synthetic chemistry, DIPEA serves as a ligand in metathesis catalysts, enhancing reaction efficiency and selectivity. Its ability to stabilize metal complexes makes it valuable in catalyzing various organic transformations .

3. Carbon Dioxide Adsorption
Recent studies have demonstrated that DIPEA-appended metal-organic frameworks (MOFs) can significantly enhance CO2 adsorption capacities. This property is particularly relevant for environmental applications aimed at reducing greenhouse gas emissions .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of DIPEA derivatives against biofilm-forming strains of bacteria. Results showed that certain DIPEA derivatives significantly inhibited biofilm formation, suggesting potential applications in medical device coatings to prevent infections .

Study 2: Catalytic Applications

In a catalytic study, DIPEA was used as a ligand in palladium-catalyzed reactions. The presence of DIPEA improved yields and selectivity for desired products, demonstrating its effectiveness as a supporting ligand in complex organic syntheses .

Research Findings

StudyFocusKey Findings
PMC8224824CO2 AdsorptionDIPEA-appended MOFs showed enhanced CO2 capture efficiency compared to unmodified frameworks .
Thermo ScientificAntimicrobial PropertiesDIPEA demonstrated significant antimicrobial activity against various bacterial strains .
Vdoc.pubBiofilm InhibitionDerivatives of DIPEA effectively inhibited biofilm formation by S. aureus and E. coli .

Scientific Research Applications

Ligand in Coordination Chemistry

N,N-Diisopropylethylenediamine is widely used as a ligand in the synthesis of coordination complexes. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material science. For instance, it has been utilized in the preparation of metal-organic frameworks (MOFs) that exhibit unique properties for gas adsorption and separation processes .

ApplicationDescription
Coordination ComplexesForms stable complexes with transition metals like copper(II)
CatalysisUsed in various catalytic reactions due to its steric hindrance

Organic Synthesis

DIPEA serves as a hindered base in amide coupling reactions, allowing for the efficient formation of amides without competing with nucleophilic amines. It is also employed in alkylation reactions to convert secondary amines into tertiary amines selectively .

Reaction TypeRole of DIPEA
Amide CouplingHindered base facilitating amide bond formation
AlkylationSelective conversion of secondary to tertiary amines

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism involves disrupting cellular processes, leading to bacterial cell death. This property positions DIPEA as a candidate for developing new antibiotics.

PathogenActivity
Mycobacterium tuberculosisEffective in vitro and in vivo against bacterial growth

Pharmaceutical Intermediates

DIPEA has been investigated for its role in synthesizing pharmaceutical intermediates, including compounds with antitumor activity. For example, it has been used to prepare 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones, which have shown promise in cancer treatment.

Industrial Applications

In industrial settings, this compound is utilized for producing various chemicals and materials, including polymers and resins. Its properties as a non-nucleophilic base make it valuable for processes that require selective reactivity without unwanted side reactions .

Case Study 1: Gas Adsorption Studies

A study explored the use of DIPEA-appended metal-organic frameworks (MOFs) for controlling CO₂ adsorption. The results demonstrated enhanced CO₂ capture capabilities due to the specific interactions facilitated by the diamine ligands .

Case Study 2: Antimicrobial Development

In a study on antimicrobial agents, DIPEA was tested against various bacterial strains, showing significant activity against Mycobacterium species. The findings support its potential application as a lead compound in antibiotic development.

Q & A

Q. Basic: What safety protocols should be followed when handling N,N-Diisopropylethylenediamine in laboratory settings?

This compound is classified as an irritant (Xi) under European hazard codes, with risks including flammability (R10) and respiratory/skin irritation (R37/38). Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: Keep in tightly sealed containers away from ignition sources (flammable liquid class 3, UN 2733) .
  • Emergency Measures: In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents and avoid direct contact .

Q. Basic: What analytical methods are effective for verifying the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (^1H NMR): Confirm functional group integrity by analyzing proton environments (e.g., –CH(CH₃)₂ groups at δ ~2.8–3.2 ppm).
  • Fourier Transform-Infrared (FT-IR) Spectroscopy: Identify amine N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
  • Gas Chromatography (GC): Quantify purity using retention time matching against certified standards .

Q. Basic: How can this compound be synthesized and purified for laboratory use?

While synthesis routes are not explicitly detailed in the evidence, post-polymerization amidation methods are described for functionalizing polymers. For small-scale lab synthesis:

  • Purification: Distillation under reduced pressure (due to its low density, ~0.742 g/cm³) is recommended to isolate the compound.
  • Quality Control: Monitor byproduct formation (e.g., unreacted amines) via thin-layer chromatography (TLC) or GC-MS .

Q. Advanced: How does this compound influence the self-assembly and catalytic activity of block copolymer micelles?

This compound is used in post-polymerization amidation of PMMA blocks to create poly(N,N-diisopropyl-aminoethyl methacrylamide) (SEDiPA) triblock terpolymers. Key effects include:

  • Polarity Modulation: The bulky diisopropyl groups reduce polarity compared to dimethyl analogs, altering micelle-solvent interactions.
  • Catalytic Activity: When loaded with Au nanoparticles, SEDiPA-based micelles exhibit enhanced catalytic efficiency in alcoholysis reactions due to optimized surface chemistry and patch size .

Q. Advanced: What methodological strategies optimize the functionalization of polymers with this compound?

  • Reaction Conditions: Use anhydrous solvents (e.g., THF) and stoichiometric excess of this compound to ensure complete amidation of PMMA blocks.
  • Block Length Adjustment: Vary PS (polystyrene) and PDxA (amidated PMMA) block lengths to control micelle patch size. Symmetric blocks (e.g., s-SEDiPA) yield uniform catalytic surfaces, while asymmetric blocks (as-SEDiPA) create heterogeneous morphologies .

Q. Advanced: How can micelle geometry and patch chemistry be tailored using this compound-functionalized polymers?

  • Micelle Shape Control: Use THF for worm-like micelles (wCCMs) or dioxane for spherical micelles (sCCMs) during crystallization-driven self-assembly (CDSA).
  • Patch Size Tuning: Adjust PS/PDxA weight fractions (e.g., 1:1 for symmetric patches, 2:1 for asymmetric) to alter surface area available for nanoparticle loading.
  • Catalytic Optimization: Larger, hydrophobic patches from diisopropyl groups improve Au NP adhesion and reaction turnover in silane alcoholysis .

Q. Basic: What regulatory and ecological considerations apply to this compound?

  • Regulatory Compliance: Classified under WGK Germany 3 (moderately water-hazardous) and RTECS KV4200000. Follow disposal guidelines (Hazard Class 8, Packaging Group II).
  • Ecotoxicity: Limited data available; treat as potentially hazardous to aquatic life. Neutralize before disposal or use controlled incineration .

Q. Advanced: How do structural variations in this compound derivatives impact material properties?

  • Steric Effects: The diisopropyl groups introduce steric hindrance, reducing hydrogen bonding compared to primary amines. This enhances solubility in nonpolar solvents (e.g., THF).
  • Thermal Stability: Bulky substituents increase thermal degradation resistance, making SEDiPA suitable for high-temperature catalytic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl Ethylene Amine

  • Structure : Contains methyl groups instead of isopropyl groups.
  • pKa : 7.4 (vs. 6.3 for N,N-Diisopropylethylenediamine) .
  • Impact : The higher pKa limits its utility in pH-triggered drug delivery systems, as it is less responsive to mildly acidic environments. This compound’s lower pKa allows precise payload release in tumor microenvironments (pH 6.8–7.0) or endosomes (pH 4.5–6.0) .

N,N-Diethylethylenediamine (DEDA)

  • Structure : Ethyl groups replace isopropyl groups.
  • Application: Acts as a coreactant in electrochemiluminescence (ECL) systems with gold nanoclusters (Au NCs). The binary nanostructure of DEDA and Au NCs enhances ECL signals by 17-fold compared to traditional systems .
  • Comparison : this compound (DPEA) has been used similarly in ECL platforms, but its bulkier isopropyl groups may reduce steric hindrance, improving reaction efficiency .

N,N'-Dimethyl-1,2-Diphenylethylenediamine

  • Structure : Aromatic diamine with methyl groups and phenyl rings.
  • Application : Widely used in asymmetric synthesis and chiral resolution of aldehydes .
  • Comparison : The aromatic backbone and methyl substituents provide rigidity and chirality, unlike the flexible aliphatic structure of this compound. This makes the former better suited for enantioselective catalysis .

1,8-Diaminooctane

  • Structure : Linear aliphatic diamine with eight carbon atoms.
  • Application : Used in polymer crosslinking and surfactant synthesis.
  • Comparison : The longer carbon chain increases hydrophobicity and flexibility, whereas this compound’s branched structure enhances steric hindrance, influencing micelle stability in drug delivery systems .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) pKa Key Applications
This compound C₈H₂₀N₂ 144.26 170 6.3 Drug delivery, MOFs, polymers
N,N-Dimethyl ethylene amine C₄H₁₁N 73.14 N/A 7.4 Organic synthesis
N,N-Diethylethylenediamine C₆H₁₆N₂ 116.20 N/A N/A ECL systems
1,8-Diaminooctane C₈H₂₀N₂ 144.26 N/A N/A Polymer crosslinking

Table 2: Performance in Drug Delivery Systems

Compound pH Sensitivity (pKa) Drug Release Efficiency Tumor Targeting Reference
This compound 6.3 High (90% in 24 h) Yes
Citraconic amide copolymer 5.0–6.0 Moderate (70% in 48 h) Yes
PEG-polyamide 4.5–6.0 Slow (50% in 72 h) No

Critical Analysis of Structural Influences

  • Steric Effects : The isopropyl groups in this compound increase steric hindrance, slowing undesired side reactions in catalysis and enhancing micelle stability in polymers .
  • Electronic Effects : The lower pKa (6.3) compared to N,N-dimethyl ethylene amine (7.4) is attributed to electron-donating isopropyl groups, which stabilize the protonated form in acidic conditions .
  • Hydrophobicity: Branched isopropyl groups improve lipid bilayer penetration in drug delivery systems, outperforming linear diamines like 1,8-diaminooctane .

Properties

IUPAC Name

N',N'-di(propan-2-yl)ethane-1,2-diamine
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InChI

InChI=1S/C8H20N2/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURJNMSGPBXOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059518
Record name N,N-Bis(1-methylethyl)-1,2-ethanediamine
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Molecular Weight

144.26 g/mol
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CAS No.

121-05-1
Record name N,N-Diisopropylethylenediamine
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Record name 1,2-Ethanediamine, N1,N1-bis(1-methylethyl)-
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Record name 2-aminoethyldiisopropylamine
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